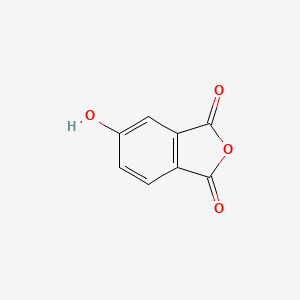

5-Hydroxyisobenzofuran-1,3-dione

Description

The exact mass of the compound 4-Hydroxyphthalic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348668 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27550-59-0 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyisobenzofuran-1,3-dione for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Hydroxyisobenzofuran-1,3-dione, a versatile chemical intermediate with significant applications in polymer chemistry and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and practical applications, supported by detailed experimental protocols and mechanistic insights.

Core Compound Identification and Properties

This compound, also widely known by its synonym 4-Hydroxyphthalic Anhydride, is a key bifunctional molecule. Its structure incorporates both a reactive anhydride and a hydroxyl group, making it a valuable building block in various synthetic pathways.

Table 1: Key Properties of this compound [1][2]

| Property | Value |

| CAS Number | 27550-59-0 |

| Molecular Formula | C₈H₄O₄ |

| Molecular Weight | 164.12 g/mol [1][2] |

| Synonyms | 4-Hydroxyphthalic Anhydride, 5-hydroxy-2-benzofuran-1,3-dione |

| Appearance | Off-white to light brown solid |

| Melting Point | 171-173 °C |

| Boiling Point | 407.8 ± 28.0 °C (Predicted) |

| Purity | Typically ≥95% |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 4-hydroxyphthalic acid, followed by its dehydration to the anhydride.

Synthesis of 4-Hydroxyphthalic Acid

Several methods exist for the synthesis of 4-hydroxyphthalic acid. One common industrial method involves the alkali fusion of a 4-substituted phthalic acid derivative.

Experimental Protocol: Synthesis of 4-Hydroxyphthalic Acid from 4-Bromophthalic Anhydride [3]

This protocol describes a hydroxylation reaction under basic conditions.

-

Reaction Setup: In a suitable reaction vessel, combine 4-bromophthalic anhydride, potassium hydroxide (molar ratio of 1:2 to 1:6), and cuprous chloride as a catalyst (molar ratio of 0.05:1 to 0.2:1 with the anhydride).

-

Solvent Addition: Add a mixed solvent of dimethyl sulfoxide (DMSO) and water (volume ratio of 2:1 to 1:1).

-

Reaction Conditions: Heat the mixture to a temperature between 120°C and 140°C. Maintain the reaction under these conditions with stirring.

-

Work-up: After the reaction is complete, cool the mixture and acidify to precipitate the crude 4-hydroxyphthalic acid.

-

Purification: The crude product can be purified by recrystallization from hot water.

Dehydration to this compound

The final step is the dehydration of 4-hydroxyphthalic acid to form the anhydride.

Experimental Protocol: Dehydration of 4-Hydroxyphthalic Acid

-

Method 1: Sublimation: The sublimation of 4-hydroxyphthalic acid can be carried out at 220°C under vacuum (~10 mbar). The resulting white solid is the desired this compound.[1]

-

Method 2: Heating in an Inert Solvent: The crude 4-hydroxyphthalic acid can be dehydrated by heating in an inert organic solvent such as an alkylbenzene or dimethylacetamide. The water of reaction is removed, for example, by azeotropic distillation. This method can prevent polycondensation.

Caption: Synthesis workflow for this compound.

Applications in Polymer Chemistry: Polyimide Synthesis

This compound is a valuable monomer in the synthesis of high-performance polymers like polyimides. The anhydride group reacts with diamines to form the poly(amic acid) precursor, which is then cyclized to the polyimide. The hydroxyl group can be used for further modifications or to impart specific properties to the final polymer.

Experimental Protocol: One-Step Polycondensation for Polyimide Synthesis [1]

This protocol describes a high-temperature solution polymerization.

-

Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and a suitable aromatic diamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (4:1 v/v) to achieve a 20% monomer concentration.

-

Polycondensation: Vigorously stir the reaction mixture and gradually increase the temperature to 180°C over 2-3 hours.

-

Imidization: Maintain the reaction at 180°C for 3.5 hours to effect the imidization, during which water is removed.

-

Isolation and Purification: Cool the polymer solution to room temperature and precipitate the polyimide by pouring it into methanol or distilled water. The crude product is then purified by re-dissolving it in a suitable solvent like DMF and re-precipitating in methanol or water.

-

Drying: The purified polyimide is thoroughly dried in a vacuum oven.

Caption: Workflow for polyimide synthesis.

Application in Bioconjugation: Protein Modification

The anhydride group of this compound readily reacts with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins. This reaction, known as acylation, is a common strategy for protein modification. The hydroxyl group on the aromatic ring can serve as a point for further functionalization or can alter the physicochemical properties of the modified protein.

Reaction Mechanism with Primary Amines

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form a phthalamic acid intermediate, which contains both an amide and a carboxylic acid group.

Caption: Reaction of this compound with a primary amine.

General Protocol for Protein Modification

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation: Dissolve the protein to be modified in a suitable buffer at a pH between 7.5 and 8.5. The concentration will depend on the specific protein.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Modification Reaction: Add a molar excess of the this compound solution to the protein solution with gentle stirring. The reaction is typically carried out at room temperature for 1-2 hours.

-

Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine. The modified protein can then be purified from excess reagent and byproducts using dialysis or size-exclusion chromatography.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| FTIR (cm⁻¹) | Characteristic anhydride C=O stretching bands around 1780 and 1850 cm⁻¹, and a broad O-H stretching band for the hydroxyl group. |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7-8 ppm), and the hydroxyl proton will be a broad singlet. The exact chemical shifts will depend on the solvent used. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is sensitive to moisture and air.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its dual functionality allows for its use in the synthesis of advanced polymers and for the modification of biological macromolecules. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this compound in their respective fields.

References

A Comprehensive Technical Guide to the Synthesis of 5-Hydroxyisobenzofuran-1,3-dione from 4-Hydroxyphthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyisobenzofuran-1,3-dione, more commonly known as 4-hydroxyphthalic anhydride, is a pivotal chemical intermediate whose bifunctional nature—possessing both a reactive anhydride and a hydroxyl group—makes it a valuable building block in advanced chemical synthesis.[1] Its applications span the development of specialty polymers, pharmaceuticals, and dyestuffs, and it serves as a critical reagent for protein modification in biologics research.[2][3][4] This guide provides an in-depth exploration of the synthesis of this compound from its precursor, 4-hydroxyphthalic acid. We will dissect the core chemical principles, compare primary synthesis methodologies, offer detailed experimental protocols, and discuss critical parameters for process optimization and product validation, grounding all claims in authoritative scientific literature.

Compound Profiles: Reactant and Product

A thorough understanding of the physicochemical properties of the starting material and the final product is fundamental to a successful synthesis.

Table 1: Properties of 4-Hydroxyphthalic Acid (Reactant)

| Property | Value | Source(s) |

| CAS Number | 610-35-5 | [1][5] |

| Molecular Formula | C₈H₆O₅ | [5] |

| Molecular Weight | 182.13 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | ~201-205 °C | [6][7] |

| Primary Hazards | Skin and serious eye irritant | [5] |

Table 2: Properties of this compound (Product)

| Property | Value | Source(s) |

| CAS Number | 27550-59-0 | [2][8] |

| Synonyms | 4-Hydroxyphthalic anhydride | [2][8] |

| Molecular Formula | C₈H₄O₄ | [2] |

| Molecular Weight | 164.12 g/mol | [2] |

| Appearance | Faint brown or white crystalline powder | [2][3] |

| Melting Point | 171-173 °C | [9] |

| Primary Hazards | Skin, eye, and respiratory irritant | [8] |

The Core Principle: Intramolecular Dehydration

The synthesis of this compound from 4-hydroxyphthalic acid is a classic example of an intramolecular dehydration reaction. In this process, the two carboxylic acid groups on the same molecule react with each other, eliminating one molecule of water to form a stable, five-membered cyclic anhydride ring.[10] This type of cyclization is thermodynamically favorable for dicarboxylic acids that can form low-strain five or six-membered rings, such as phthalic acid derivatives.[10][11] The reaction is an equilibrium process, and therefore, successful synthesis hinges on the effective removal of the water by-product to drive the reaction to completion.

Caption: General reaction for the dehydration of 4-hydroxyphthalic acid.

Methodologies for Synthesis: A Comparative Overview

Several methods can be employed for the dehydration of 4-hydroxyphthalic acid. The choice of method depends on the desired scale, purity requirements, and available equipment.

Method 1: Thermal Dehydration in an Inert Solvent

This is a robust and scalable method, particularly suited for industrial production. The primary rationale for using a solvent is to prevent unwanted side reactions. Simply heating solid 4-hydroxyphthalic acid can lead to intermolecular reactions, causing polycondensation and subsequent carbonization, which drastically reduces the yield and purity of the desired anhydride.[12]

By conducting the reaction in a high-boiling inert solvent (e.g., dimethylacetamide, N-methylpyrrolidone, or an alkylbenzene), the temperature can be precisely controlled while the water by-product is continuously removed, typically via a Dean-Stark apparatus. This azeotropic removal of water is the key to achieving high yields.[12] The ideal solvent should exhibit good solubility for both the starting diacid and the resulting anhydride.[12]

Method 2: Vacuum Sublimation

For laboratory-scale synthesis and purification, direct heating under vacuum is a highly effective technique.[3] The high temperature provides the activation energy for the dehydration, while the vacuum efficiently removes the water vapor, driving the reaction forward. Crucially, at the operational temperature and pressure (e.g., 220 °C, ~10 mbar), the product, this compound, sublimes.[3] This allows for its simultaneous separation from the non-volatile starting material and any polymeric impurities, yielding a product of high purity.

Method 3: Chemical Dehydration

A common laboratory approach for anhydride synthesis involves using a chemical dehydrating agent, such as acetic anhydride.[13] The dehydrating agent reacts with the water molecule as it is formed, irreversibly shifting the equilibrium towards the product. This method is often high-yielding but requires an additional purification step to remove the dehydrating agent and its by-products (e.g., acetic acid).

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis.

Protocol 1: Synthesis via Azeotropic Dehydration in Dimethylacetamide (DMAc)

This protocol is adapted from patent literature and is designed for high yield and control.[12]

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark water separator

-

Magnetic stirrer and heating mantle

-

Nitrogen inlet

Procedure:

-

Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

Charge the flask with 4-hydroxyphthalic acid (e.g., 18.2 g, 0.1 mol).

-

Add 100 mL of dimethylacetamide (DMAc).

-

Begin stirring and gently heat the mixture under a slow stream of nitrogen.

-

Bring the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reflux for 4-6 hours, or until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetic acid) or by vacuum sublimation as described in Protocol 2. A reported yield for a similar process is 94 mol%.[12]

Protocol 2: Synthesis and Purification via Vacuum Sublimation

This protocol is based on a reported laboratory procedure and is excellent for obtaining a high-purity product.[3]

Apparatus:

-

Sublimation apparatus (Kugelrohr or standard glass sublimator)

-

High-vacuum pump

-

Heating bath (oil or sand)

Procedure:

-

Place crude or pure 4-hydroxyphthalic acid (e.g., 1.0 g, 5.49 mmol) into the sublimation apparatus.

-

Assemble the apparatus and connect it to a high-vacuum line, ensuring all joints are well-sealed.

-

Begin evacuation until the pressure is stable at approximately 10 mbar or lower.

-

Immerse the apparatus in a heating bath and gradually raise the temperature to 220 °C.

-

The this compound product will sublime and deposit on the cold finger or cooler parts of the apparatus as a white or off-white crystalline solid.

-

Continue the process until sublimation ceases.

-

Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum to prevent the product from being dislodged.

-

Carefully collect the crystalline product. A reported yield for this method is approximately 75%.[3]

Reaction Mechanism: Intramolecular Nucleophilic Acyl Substitution

The formation of the anhydride proceeds via an intramolecular nucleophilic acyl substitution mechanism. The process is facilitated by heat, which provides the necessary energy to overcome the activation barrier.

Caption: Workflow of the intramolecular nucleophilic acyl substitution mechanism.

-

Activation: One carboxylic acid group is activated, typically by heat. A proton transfer makes one carbonyl carbon more electrophilic.

-

Intramolecular Attack: The nucleophilic oxygen atom of the second carboxylic acid group attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: A cyclic, tetrahedral intermediate is formed.

-

Elimination: A molecule of water is eliminated, and the carbonyl double bond is reformed, yielding the final cyclic anhydride product.

Process Optimization and Critical Considerations

-

Temperature Control: As established, excessive heat without a solvent can promote polymerization.[12] When using a solvent, the temperature should be maintained at a steady reflux to ensure efficient azeotropic water removal without degrading the material.

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative side reactions at high temperatures, which can lead to colored impurities.

-

Product Stability: 4-Hydroxyphthalic anhydride is more susceptible to hydrolysis than its unsubstituted counterpart, phthalic anhydride.[12] Therefore, upon synthesis, it should be protected from atmospheric moisture and stored in a desiccator or under an inert atmosphere to maintain its integrity.

Analytical Characterization for Product Validation

Confirming the identity and purity of the synthesized this compound is crucial.

-

Melting Point: A sharp melting point consistent with the literature value (171-173 °C) is a strong indicator of purity.[9] A broad or depressed melting point suggests the presence of impurities or starting material.

-

FT-IR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid dimer (around 3000 cm⁻¹) and the appearance of two characteristic anhydride carbonyl (C=O) stretching bands (one symmetric around 1830-1860 cm⁻¹ and one asymmetric around 1750-1780 cm⁻¹) confirms the formation of the cyclic anhydride. The phenolic O-H stretch (around 3300-3500 cm⁻¹) should remain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a shift in the signals for the aromatic protons compared to the starting material and the disappearance of the carboxylic acid protons (which typically appear as a very broad singlet >10 ppm).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The product should show a molecular ion peak [M]+ corresponding to its molecular weight of 164.12 g/mol .[3]

Safety and Handling

Both 4-hydroxyphthalic acid and this compound are classified as irritants.[5][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. High-temperature reactions and vacuum sublimation require careful handling to avoid thermal burns and implosion hazards.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 27550-59-0: 1,3-Isobenzofurandione,5-hydroxy- [cymitquimica.com]

- 3. 4-HYDROXYPHTHALIC ANHYDRIDE | 27550-59-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydroxyphthalic acid | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. scispace.com [scispace.com]

- 8. 5-Hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | C8H4O4 | CID 639747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-HYDROXYPHTHALIC ANHYDRIDE CAS#: 27550-59-0 [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

A Technical Guide to the Biological Activities of 5-Hydroxyisobenzofuran-1,3-dione and Its Derivatives for Drug Discovery Professionals

Executive Summary

The isobenzofuranone scaffold, a recurring motif in numerous natural and synthetic compounds, represents a "privileged structure" in medicinal chemistry. These compounds, characterized by a γ-lactone moiety fused to an aromatic ring, exhibit a remarkable breadth of biological activities.[1] This guide focuses on the core molecule, 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-hydroxyphthalic anhydride), and its derivatives.[2][3] While the parent compound often serves as a reactive intermediate in organic synthesis, its derivatization unlocks a vast therapeutic potential.[2][4] This document provides an in-depth exploration of the significant biological activities of these derivatives—including antiproliferative, anti-inflammatory, antimicrobial, and neuropharmacological effects—supported by mechanistic insights, validated experimental protocols, and structure-activity relationship analyses to empower researchers in the field of drug development.

The Isobenzofuranone Scaffold: A Foundation for Bioactivity

Chemical Identity of this compound

This compound (CAS 27550-59-0) is a bicyclic organic compound featuring a benzene ring fused to a dione system.[3] The key functional groups—a hydroxyl group (-OH) and two carbonyl groups—make it highly reactive and susceptible to nucleophilic attack, rendering it an excellent starting material for synthesizing more complex molecules.[2] The hydroxyl group, in particular, may contribute to antioxidant properties by stabilizing free radicals.[3]

The Rationale for Derivatization in Drug Discovery

The therapeutic efficacy of the core isobenzofuranone structure is profoundly enhanced through targeted chemical modification. Derivatization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as:

-

Potency and Selectivity: Modifying substituents can enhance binding affinity to specific biological targets like enzymes or receptors.

-

Bioavailability: Adjusting properties like lipophilicity (cLogP) can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Reduced Toxicity: Chemical alterations can minimize off-target effects, leading to a better safety profile.

The following sections explore the diverse biological outcomes achieved through these synthetic modifications.

Key Biological Activities and Therapeutic Potential

The isobenzofuranone scaffold has been successfully exploited to develop derivatives with a wide spectrum of pharmacological activities.[5][6]

Antiproliferative and Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of isobenzofuranone derivatives against various human cancer cell lines.[1][7] Functionalization at the C-3 position has proven to be a particularly effective strategy.[1][8]

Studies have demonstrated that certain C-3 functionalized isobenzofuran-1(3H)-ones exhibit potent antiproliferative activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[1][9] Notably, some derivatives displayed inhibitory activities superior to etoposide, a standard chemotherapeutic agent.[1][8] Further research has identified hydroisobenzofuran analogs with significant activity against the entire NCI leukemia panel and non-small cell lung cancer cell lines, with GI₅₀ values as low as 0.148 µM.[10] Similarly, benzofuran-4,5-dione derivatives have been identified as novel inhibitors of human peptide deformylase (HsPDF), showing cytotoxic activity across a panel of nine cancer cell lines with IC₅₀ values ranging from 2.8 to 74 μM.[11]

Table 1: Antiproliferative Activity of Selected Isobenzofuranone Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 18 | K562 (Myeloid Leukemia) | IC₅₀ | 2.79 | [9] |

| Compound 19 | K562 (Myeloid Leukemia) | IC₅₀ | 1.71 | [9] |

| Diene 6h | RPMI-8226 (Leukemia) | GI₅₀ | 0.148 | [10] |

| Diene 6h | HOP-92 (Non-small cell lung) | GI₅₀ | 0.552 | [10] |

| Compound 27 | Various Cancer Cell Lines | IC₅₀ | 2.8 - 37 |[11] |

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways.[12][13] Certain novel piperazine/benzofuran hybrids have demonstrated an excellent ability to inhibit the generation of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12] The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[12][13] These compounds effectively down-regulate the secretion of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12]

Antimicrobial Properties

The isobenzofuranone core is also a valuable scaffold for developing new antimicrobial agents.[14] Derivatives have shown efficacy against both bacterial and fungal pathogens.[5][14][15] For instance, a series of 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated good antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against the yeast-like fungus Candida albicans.[14]

Neuropharmacological Effects

Recent breakthroughs have extended the therapeutic potential of isobenzofuranones into the realm of neuroscience. A novel series of derivatives were designed and synthesized as antidepressants, functioning as serotonin reuptake inhibitors.[16] The lead compound from this study not only improved depression-like behavior in a chronic restraint stress mouse model but also enhanced the recovery of hippocampal neuron damage and increased the expression of synaptic proteins like BDNF and TrkB, suggesting a neuroprotective role.[16][17]

Other Bioactivities

The versatility of this scaffold is further demonstrated by its other documented biological effects, including:

-

Tyrosinase Inhibition: Certain isobenzofuran-1(3H)-ones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, indicating potential applications in dermatology.[18]

-

Antioxidant Activity: The inherent structure of many benzofuran derivatives, particularly those with phenolic hydroxyl groups, imparts antioxidant properties.[2][3]

Mechanistic Insights and Structure-Activity Relationships

Signaling Pathway Modulation: The Anti-inflammatory Cascade

The anti-inflammatory effects of specific benzofuran derivatives are directly linked to their ability to interfere with intracellular signaling. The diagram below illustrates the inhibition of the LPS-induced NF-κB and MAPK pathways by a bioactive piperazine/benzofuran hybrid (Compound 5d).[12]

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-298243) | 27550-59-0 [evitachem.com]

- 3. CAS 27550-59-0: 1,3-Isobenzofurandione,5-hydroxy- [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. imjst.org [imjst.org]

- 15. jopcr.com [jopcr.com]

- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: Antioxidant Properties of Hydroxylated Isobenzofuranones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure – A Mechanistic Exploration

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of biologically active natural products, particularly those isolated from fungi and higher plants.[1] While this core structure is associated with a wide array of pharmacological effects, including antifungal, antiplatelet, and anticancer activities, its significant potential as a potent antioxidant has garnered increasing attention within the scientific community.[2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5] This guide moves beyond a simple cataloging of compounds to provide a deep, mechanistically-grounded understanding of how hydroxylated isobenzofuranones function as antioxidants, how their structure dictates their efficacy, and how their potential can be rigorously evaluated.

The Chemical Basis of Antioxidant Action: Free Radical Scavenging

At the heart of the antioxidant capability of hydroxylated isobenzofuranones lies their function as free radical scavengers. ROS, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), are highly unstable molecules that readily react with and damage vital cellular components like DNA, lipids, and proteins.[6] The antioxidant mechanism of phenolic compounds, including these isobenzofuranones, is primarily governed by their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process converts the antioxidant molecule itself into a radical, but one that is significantly more stable and less reactive due to resonance delocalization across the aromatic ring.

The presence and position of hydroxyl groups on the benzene ring portion of the isobenzofuranone structure are paramount to this activity.[2][7] The donation of a hydrogen atom is an energetically favorable process that quenches the destructive cascade of radical reactions.

Caption: Free radical scavenging via Hydrogen Atom Transfer (HAT).

Structure-Activity Relationship (SAR): A Blueprint for Potency

Not all hydroxylated isobenzofuranones are created equal. Their antioxidant efficacy is exquisitely sensitive to the substitution pattern on the aromatic ring. Decades of research have illuminated key structural features that govern their potency.

-

Number of Hydroxyl Groups: A direct correlation often exists between the number of phenolic hydroxyl groups and antioxidant activity.[2] Compounds with multiple hydroxyl groups, such as 4,5,6-trihydroxy-7-methylphthalide, demonstrate significantly higher radical-scavenging capacity than their mono-hydroxylated counterparts.[2][8] This is because each -OH group can participate in radical quenching, and their proximity can enhance radical stability.

-

Position of Hydroxyl Groups: The relative positions of hydroxyl groups influence the stability of the resulting phenoxyl radical. Ortho and para positioning can lead to enhanced stability through intramolecular hydrogen bonding and more effective resonance delocalization of the unpaired electron.

-

Influence of Other Substituents: The presence of other functional groups, such as methoxy (-OCH₃) or alkyl groups, can modulate antioxidant activity. Electron-donating groups (EDGs) can increase the electron density on the aromatic ring, facilitating hydrogen donation and thereby enhancing antioxidant power.[9] Conversely, strong electron-withdrawing groups (EWGs) may diminish this activity.[9]

Caption: Key structural features governing antioxidant potency.

Table 1: Comparative Antioxidant Activity of Isobenzofuranone Derivatives

| Compound Name | Structure Highlights | Assay | Potency (EC₅₀/IC₅₀) | Reference |

| 4,5,6-trihydroxy-7-methylphthalide | Three adjacent -OH groups | DPPH | 5 µM | [2][10] |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Two -OH groups, one -OCH₃ group | DPPH | 10 µM | [2][10] |

| (Z)-3-(4-hydroxy-3-methoxybenzylidene) isobenzofuran-1(3H)-one | Phenolic -OH and methoxy group | DPPH | 0.41 µg/mL | [9] |

| Ascorbic Acid (Standard) | N/A | DPPH | ~4.12 µg/mL | [9] |

Note: Lower EC₅₀/IC₅₀ values indicate higher antioxidant activity.

Methodologies for Efficacy Evaluation: In Vitro Protocols

To substantiate the antioxidant claims of novel isobenzofuranone derivatives, a battery of standardized in vitro assays is essential. These assays provide quantitative, reproducible data on a compound's ability to interact with and neutralize radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity.[11] It measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of the test isobenzofuranone compound in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound. Include a positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents photodegradation of DPPH.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Inhibition Assays (e.g., TBARS)

Cell membranes are rich in polyunsaturated fatty acids, which are highly susceptible to ROS-induced damage in a process called lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major byproduct of this process, to quantify the protective effect of an antioxidant.[8][12] This assay provides a more biologically relevant context than simple chemical radical scavenging.

Cellular and In Vivo Validation: From Benchtop to Biological System

While in vitro assays are crucial for initial screening, demonstrating efficacy in a biological context is the critical next step for any drug development professional.

Cellular Models of Oxidative Stress

Studies utilizing primary neuronal cultures or cell lines like SH-SY5Y have been instrumental in validating the neuroprotective effects of isobenzofuranones.[5][6][13] In these models, oxidative stress is typically induced by agents like hydrogen peroxide (H₂O₂) or neurotoxins. Pre-treatment with hydroxylated isobenzofuranones has been shown to:

-

Reduce Intracellular ROS Levels: By directly scavenging ROS within the cell.[6][14]

-

Decrease Cytotoxicity and Cell Death: Protecting cells from apoptosis or necrosis triggered by oxidative damage.[6]

-

Inhibit Lipid Peroxidation: Preserving the integrity of cellular membranes.[5][14]

These findings strongly suggest that these compounds can cross cell membranes and exert their antioxidant effects in the intracellular environment, a prerequisite for therapeutic utility.[5]

Caption: Protective mechanism in a cellular oxidative stress model.

In Vivo Evidence

The ultimate test of a therapeutic agent is its performance in a whole-organism model. Isobenzofuranone derivatives have shown promise in animal models of diseases underpinned by oxidative stress. For instance, studies have demonstrated a reduction in cerebral infarction volume and improved neurological outcomes in rat models of cerebral ischemia, highlighting their potential as neuroprotective agents.[6] These in vivo studies are critical for assessing not only efficacy but also the pharmacokinetic and pharmacodynamic properties of the compounds.

Conclusion and Future Horizons

Hydroxylated isobenzofuranones represent a compelling and structurally versatile class of natural and synthetic antioxidants. Their efficacy is mechanistically rooted in their ability to donate hydrogen atoms, a process finely tuned by the number, position, and electronic environment of the phenolic hydroxyl groups. Rigorous evaluation using a combination of in vitro chemical assays and cell-based models has consistently validated their ability to mitigate oxidative stress.

For researchers and drug development professionals, the path forward is clear. Future efforts should focus on:

-

Rational Design: Leveraging SAR data to synthesize novel derivatives with enhanced potency, selectivity, and improved drug-like properties.

-

Mechanistic Deep Dives: Exploring interactions with endogenous antioxidant pathways (e.g., Nrf2 activation).

-

Comprehensive In Vivo Testing: Expanding studies in relevant disease models to fully assess therapeutic potential and safety profiles.

The isobenzofuranone scaffold is not merely a chemical curiosity; it is a validated pharmacophore with significant promise for addressing the myriad of pathologies linked to oxidative stress.

References

- 1. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Association of electroanalytical and spectrophotometric methods to evaluate the antioxidant activity of isobenzofuranone in primary cultures of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

An In-depth Technical Guide on the Antiproliferative Effects of Substituted Isobenzofuranones on Cancer Cell Lines

Introduction: The Emerging Therapeutic Potential of Isobenzofuranones

Isobenzofuranones, also known as phthalides, are a class of compounds characterized by a γ-lactone moiety fused to a benzene ring.[1] This structural motif is found in numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities.[1][2] While initially recognized for properties such as antioxidant and antifungal effects, recent research has increasingly highlighted their potent antiproliferative activities against various cancer cell lines, positioning them as a promising scaffold for the development of novel anticancer agents.[1][3][4]

The impetus for this guide stems from the growing body of evidence demonstrating that specific substitutions on the isobenzofuranone core can dramatically enhance their cytotoxic efficacy and selectivity towards cancer cells.[1][5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted isobenzofuranones. Furthermore, it will detail key experimental protocols for evaluating their antiproliferative effects, offering a robust framework for future investigations in this exciting field of oncology research.

The Rationale for Focusing on Substituted Isobenzofuranones

The core isobenzofuranone structure presents multiple sites for chemical modification, allowing for the systematic exploration of how different functional groups influence biological activity. This "tunability" is a key advantage in drug discovery, as it enables the optimization of pharmacokinetic and pharmacodynamic properties. The primary focus of many studies has been the C-3 position of the isobenzofuranone ring system, as modifications at this site have been shown to be a critical determinant of antiproliferative potency.[5] By understanding the intricate relationship between chemical structure and cytotoxic effect, we can rationally design and synthesize novel isobenzofuranone derivatives with improved therapeutic indices.

Synthetic Strategies for Substituted Isobenzofuranones

The generation of a diverse library of substituted isobenzofuranones is paramount for thorough SAR studies. A common and effective synthetic route involves a series of reactions including condensation, aromatization, and acetylation.[1][6]

A representative synthetic scheme often starts with readily available starting materials and proceeds through a multi-step process to yield the desired C-3 functionalized isobenzofuranones.[3] The identity and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1][6]

Illustrative Synthetic Pathway

Caption: A generalized synthetic workflow for C-3 substituted isobenzofuranones.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of isobenzofuranone derivatives is profoundly influenced by the nature and position of substituents on the core structure.[5] Analysis of data from various studies reveals several key SAR trends that can guide the design of more potent compounds.

The Critical Role of C-3 Functionalization

As previously mentioned, the C-3 position is a hotspot for modifications that significantly impact antiproliferative activity.[5] The introduction of various alicyclic and aromatic functionalities at this position has been explored, leading to the identification of compounds with potent cytotoxic effects.[1] For instance, certain derivatives have demonstrated biological activity superior to that of etoposide, a commercially available anticancer drug used as a positive control in many assays.[1][3]

Impact of Substituents on Cytotoxicity

The specific chemical groups attached to the C-3 position play a crucial role in determining the potency and selectivity of the isobenzofuranone derivative. For example, studies have shown that the presence of certain aromatic rings or bulky aliphatic groups can enhance the compound's ability to interact with biological targets within cancer cells.

Antiproliferative Activity Across Various Cancer Cell Lines

Substituted isobenzofuranones have demonstrated efficacy against a range of human cancer cell lines, highlighting their broad-spectrum potential. The 50% inhibitory concentration (IC50), a standard measure of a compound's cytotoxic potency, has been determined for numerous derivatives in various cancer types.

Data Summary of In Vitro Cytotoxicity

The following table summarizes the IC50 values of representative isobenzofuranone derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | K562 (Myeloid Leukemia) | 2.79 | [1] |

| 18 | K562 (Myeloid Leukemia) | 1.71 | [1] |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [1] |

| 16 | U937 (Lymphoma) | 62.97 | [1] |

| 18 | U937 (Lymphoma) | 46.63 | [1] |

| Etoposide (VP16) | U937 (Lymphoma) | 0.35 | [1] |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [1] |

| Compound 9 | SF295 (Glioblastoma) | 10.09 µg/mL | [1] |

| Compound 9 | MDA-MB435 (Melanoma) | 8.70 µg/mL | [1] |

| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | [1] |

| Compound 8 | MDA-MB435 (Melanoma) | 12.17 µg/mL | [1] |

Note: The data clearly indicates that some synthesized isobenzofuranones exhibit significantly higher potency against specific cancer cell lines compared to the standard chemotherapeutic agent, etoposide.[1]

Mechanisms of Antiproliferative Action

The anticancer effects of substituted isobenzofuranones are mediated through various cellular mechanisms, primarily leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[7][8] Understanding these mechanisms is crucial for the rational design of next-generation isobenzofuranone-based therapies.

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis.[9] Studies have shown that active isobenzofuranone compounds can trigger apoptotic pathways in cancer cells.[7] This is often characterized by DNA damage, which in turn activates cellular machinery leading to controlled cell death.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, some isobenzofuranone derivatives have been shown to cause cell cycle arrest.[10] By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. This effect is often observed at specific phases of the cell cycle, such as the G2/M phase.[11]

Potential Molecular Targets

While the precise molecular targets of many isobenzofuranones are still under investigation, several potential targets have been proposed based on the observed cellular effects. These include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways that are often dysregulated in cancer. For instance, some benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[11]

Signaling Pathway Overview

Caption: Proposed mechanism of action for antiproliferative isobenzofuranones.

Experimental Protocols for Assessing Antiproliferative Effects

To rigorously evaluate the anticancer potential of novel isobenzofuranone derivatives, a series of well-established in vitro assays are employed. These assays provide quantitative data on cytotoxicity, cell viability, and the underlying mechanisms of action.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[1][6][12]

Step-by-Step Protocol

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test isobenzofuranone compounds in complete culture medium. Treat the cells with these various concentrations for a specified duration, typically 48 to 72 hours.[5] Include vehicle (e.g., DMSO) and positive (e.g., etoposide) controls.[1]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[5]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Workflow for In Vitro Antiproliferative Assays

Caption: A comprehensive workflow for evaluating the antiproliferative effects of isobenzofuranones.

Cell Cycle Analysis by Flow Cytometry

To investigate whether a compound induces cell cycle arrest, flow cytometry is a powerful technique.

Protocol Outline

-

Cell Treatment: Treat cancer cells with the isobenzofuranone compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[13]

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Apoptosis Assays

The induction of apoptosis can be confirmed using several methods, including Annexin V/PI staining followed by flow cytometry.

Annexin V/PI Staining Protocol

-

Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.

-

Staining: Resuspend the treated cells in a binding buffer and stain with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Future Perspectives and Drug Development

The promising in vitro antiproliferative activities of substituted isobenzofuranones warrant further investigation to translate these findings into potential clinical applications. Future research should focus on several key areas:

-

In Vivo Efficacy: Promising compounds should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most potent isobenzofuranone derivatives will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.

-

Lead Optimization: Further chemical modifications of the isobenzofuranone scaffold can be performed to improve potency, selectivity, and drug-like properties. Computational methods, such as molecular docking, can aid in the rational design of new derivatives.[3]

-

Combination Therapies: Investigating the synergistic effects of isobenzofuranones with existing anticancer drugs could lead to more effective combination therapies that overcome drug resistance.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imjst.org [imjst.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In - vitro Assessment of the Antiproliferative and Apoptotic Potential of the Ethyl acetate Extract of Peltophorum africanum on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide for Advanced Synthesis: 5-Hydroxyisobenzofuran-1,3-dione as a Versatile Precursor for Novel Heterocyclic Compounds

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of functions.[1][2] This guide focuses on 5-Hydroxyisobenzofuran-1,3-dione, also known as 4-hydroxyphthalic anhydride, a highly valuable and reactive precursor for the synthesis of diverse and novel heterocyclic systems.[3][4] We will explore its fundamental reactivity, grounded in its bifunctional nature, and provide a scientifically rigorous examination of its application in constructing complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the synthetic pathways that transform this humble building block into sophisticated heterocyclic structures with significant potential in various scientific fields.[5][6][7]

Core Characteristics of the Precursor

This compound is an aromatic organic compound distinguished by an isobenzofuran-1,3-dione core (a phthalic anhydride derivative) substituted with a hydroxyl group.[3][4] This combination of a reactive anhydride and a nucleophilic/phenolic hydroxyl group on a rigid aromatic scaffold makes it an exceptionally versatile starting material.

Physicochemical Data

A clear understanding of the precursor's physical properties is essential for handling and for the design of reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 27550-59-0 | [3][8][9] |

| Molecular Formula | C₈H₄O₄ | [3][8][9] |

| Molecular Weight | 164.12 g/mol | [3][8][9] |

| Appearance | Faint brown or beige crystalline powder | [3][6] |

| Melting Point | 171-173 °C | |

| Boiling Point | 407.8 ± 28.0 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents, reacts with water | [3][4] |

Synthesis of the Precursor

An industrially relevant synthesis involves the nucleophilic substitution of a halogen on the phthalic anhydride ring. A patented method describes the conversion of 3-halophthalic anhydride to the desired product using an alkali metal bicarbonate in the presence of a phase-transfer catalyst.[10] This approach is efficient for large-scale production.[10]

Mechanistic Insight: The Dual Reactivity of this compound

The synthetic utility of this precursor is rooted in two primary reactive sites: the electrophilic anhydride carbonyls and the phenolic hydroxyl group. The strategic selection of reagents and reaction conditions allows for selective functionalization at these sites.

-

Anhydride Ring-Opening: The anhydride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[5] This is the primary pathway for incorporating the isobenzofuran scaffold into a larger molecule, typically forming a dicarboxylic acid derivative or, upon cyclization, an imide (phthalimide).

-

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation, O-acylation, or act as a nucleophile in condensation reactions. This allows for the introduction of diverse side chains or the formation of fused ether or ester linkages.

-

Combined Reactivity: The most powerful applications involve sequential or one-pot reactions targeting both functional groups to construct complex, polycyclic heterocyclic systems.

The diagram below illustrates the core reactivity pathways.

Caption: Diagram 1: General Reactivity Map of the Precursor.

Synthetic Pathways to Novel Heterocyclic Architectures

This section details validated and potential synthetic routes from this compound to key classes of heterocyclic compounds.

Pathway A: Synthesis of N-Substituted 5-Hydroxyphthalimides

The reaction of phthalic anhydrides with primary amines to form phthalimides is a cornerstone of heterocyclic synthesis. This reaction proceeds via a two-step sequence: nucleophilic attack to form a phthalamic acid intermediate, followed by dehydrative cyclization. These derivatives are important scaffolds in their own right and can serve as intermediates for more complex molecules.

Workflow for Phthalimide Synthesis:

Caption: Diagram 2: Workflow for N-Substituted 5-Hydroxyphthalimide Synthesis.

Pathway B: Synthesis of Fused Pyridazine Derivatives

Six-membered heterocycles are of immense interest due to their prevalence in biologically active compounds.[11] Reacting the precursor with hydrazine derivatives provides a direct route to fused pyridazine systems. For example, reacting this compound with a substituted hydrazide in a solvent like acetic acid leads to a cyclization event, yielding a six-membered heterocyclic compound.[11] These structures are scaffolds for developing anti-inflammatory, antibacterial, and anticancer agents.[11]

Pathway C: Multi-Component Reactions for Complex Heterocycles

The true potential of this compound is unlocked in multi-component reactions (MCRs) where multiple bonds are formed in a single operation. A hypothetical yet mechanistically sound MCR could involve the precursor, an amine, and a third component with a suitable functional group. For instance, a reaction with an amino-thiol could lead to the formation of a thiazole-fused isoindolinone system. The initial imide formation would be followed by an intramolecular cyclization involving the hydroxyl group and the thiol.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers must adapt them based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of this compound from 3-Chlorophthalic Anhydride

This protocol is adapted from the process described in patent CN101258139A.[10]

-

Setup: To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add an inert, high-boiling solvent (e.g., N-Methyl-2-pyrrolidone).

-

Reagents: Add 3-chlorophthalic anhydride (1.0 eq), sodium bicarbonate (1.5 eq, finely powdered), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05 eq).

-

Reaction: Heat the suspension to 200-240 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify with dilute HCl to precipitate the crude product.

-

Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., acetic acid/water or toluene) to yield pure this compound.[10]

Protocol 2: General Procedure for the Synthesis of N-Aryl-5-hydroxyphthalimides

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add the desired aromatic amine (1.0 eq) to the solution.

-

Reaction: Attach a condenser and reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, pour the reaction mixture onto crushed ice with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Applications and Future Outlook

The heterocyclic compounds derived from this compound are of significant interest across multiple domains.

| Synthesized Heterocycle Class | Potential Applications | Rationale / Supporting Evidence |

| Phthalimides | Intermediates for pharmaceuticals, agrochemicals, polymers | The phthalimide scaffold is a known pharmacophore and a robust building block for polyimides.[6][7] |

| Pyridazines | Antibacterial, Anti-inflammatory, Anticancer Agents | Six-membered nitrogen heterocycles are well-established motifs in medicinal chemistry with a broad spectrum of biological activities.[11] |

| Fused Polycyclics | Materials Science (e.g., heat-resistant polymers), Dyes | The rigid, planar structures that can be formed are suitable for creating stable polymers and organic pigments.[5][7][10] |

The future of research with this precursor lies in the development of novel, stereoselective, and atom-economical synthetic methodologies. Exploring its use in catalytic cascade reactions and as a monomer for advanced functional polymers are promising avenues for further investigation. The inherent biological potential of its derivatives warrants extensive screening programs to identify new therapeutic leads.

Logical Progression of Synthesis to Application:

Caption: Diagram 3: From Precursor to High-Value Applications.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. CAS 27550-59-0: 1,3-Isobenzofurandione,5-hydroxy- [cymitquimica.com]

- 4. CAS 37418-88-5: 3-Hydroxyphthalic anhydride | CymitQuimica [cymitquimica.com]

- 5. Buy this compound (EVT-298243) | 27550-59-0 [evitachem.com]

- 6. 3-Hydroxyphthalic anhydride | 37418-88-5 [chemicalbook.com]

- 7. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]

- 8. 27550-59-0 | this compound - Moldb [moldb.com]

- 9. chemscene.com [chemscene.com]

- 10. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 5-Hydroxyisobenzofuran-1,3-dione

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-Hydroxyphthalic Anhydride), a key intermediate in the synthesis of functional polymers, resins, and specialty chemicals.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document synthesizes experimental data with well-established spectroscopic principles to provide a robust characterization framework, ensuring scientific integrity and enabling reproducible results.

The molecular structure, with the IUPAC name 5-hydroxy-2-benzofuran-1,3-dione and CAS Number 27550-59-0, presents a unique combination of a phenolic hydroxyl group and a cyclic anhydride on an aromatic scaffold.[3] This distinct arrangement dictates the molecule's reactivity and its characteristic spectroscopic fingerprint.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon skeleton and the chemical environment of protons, providing unambiguous structural confirmation.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in a molecule and offers profound insight into their electronic environment. The spectrum for this compound shows eight distinct signals, consistent with its molecular formula, C₈H₄O₄.[4]

Expertise & Experience in Interpretation: The chemical shifts are heavily influenced by the electron-withdrawing anhydride carbonyl groups and the electron-donating hydroxyl group. The carbonyl carbons (C1, C3) are significantly deshielded, appearing furthest downfield as expected. The hydroxyl-bearing carbon (C5) is also strongly deshielded relative to a standard aromatic C-H, a direct consequence of the oxygen atom's electronegativity. The remaining carbons are assigned based on established substituent effects and their relative positions.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Atom Label | Chemical Shift (δ) ppm | Rationale for Assignment |

| C1, C3 | 162.9 | Carbonyl Carbons: Highly deshielded due to the double bond to oxygen. |

| C5 | 161.9 | Hydroxyl-bearing Carbon: Deshielded by the directly attached electronegative oxygen atom. |

| C7a | 134.1 | Quaternary Carbon: Adjacent to a carbonyl group, leading to deshielding. |

| C6 | 127.3 | Aromatic C-H: Ortho to the hydroxyl group, influenced by its electron-donating nature. |

| C4 | 119.3 | Aromatic C-H: Meta to the hydroxyl group and ortho to a carbonyl group. |

| C3a | 117.8 | Quaternary Carbon: Fused ring junction, shielded relative to other quaternary carbons. |

| C7 | 111.4 | Aromatic C-H: Para to the hydroxyl group, experiencing its strong shielding effect. |

| Data sourced from PubChem CID 639747.[4] |

¹H NMR Spectroscopy: A Predictive Analysis

While a published experimental spectrum was not available at the time of this writing, a highly accurate ¹H NMR spectrum can be predicted based on fundamental principles and data from analogous compounds such as the parent phthalic anhydride. The analysis anticipates three distinct signals in the aromatic region for the three non-equivalent protons, plus a signal for the phenolic proton.

Causality Behind Predicted Shifts: The electron-donating hydroxyl group (-OH) will cause a general upfield (shielding) effect, particularly on the ortho (H-6) and para (H-4) positions. Conversely, the electron-withdrawing anhydride functionality deshields adjacent protons. The interplay of these effects governs the final chemical shifts. The coupling patterns (splitting) arise from spin-spin interactions between adjacent protons, following the n+1 rule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Label | Predicted Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale for Prediction |

| H-OH | 10.0 - 11.0 | Broad Singlet | N/A | Phenolic protons are acidic, exchangeable, and typically appear as a broad signal. |

| H-7 | 7.8 - 8.0 | Doublet | J = 8.5 | Ortho to a carbonyl group, leading to significant deshielding. Coupled only to H-6. |

| H-6 | 7.2 - 7.4 | Doublet of Doublets | J = 8.5, 2.5 | Ortho to the hydroxyl group (shielding) and ortho to H-7. Coupled to H-7 and H-4. |

| H-4 | 7.1 - 7.3 | Doublet | J = 2.5 | Ortho to a carbonyl and meta to the hydroxyl group. Exhibits only meta-coupling to H-6. |

Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted spectrum of this compound is dominated by features from the hydroxyl and anhydride moieties.

Expertise & Experience in Interpretation: The most telling feature of an anhydride is the presence of two distinct carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric stretching modes. The phenolic O-H group will produce a strong, broad absorption band. Aromatic C=C stretching bands and C-H bending vibrations confirm the presence of the benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~1850 | C=O Asymmetric Stretch | Cyclic Anhydride |

| ~1780 | C=O Symmetric Stretch | Cyclic Anhydride |

| 1610, 1580, 1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Anhydride & Phenol |

| 900 - 690 | C-H Bending (out-of-plane) | Aromatic Ring |

| Predicted values are based on standard IR correlation tables. |

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience in Interpretation: For this compound (C₈H₄O₄), the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 164.[4] The fragmentation of cyclic anhydrides is often characterized by the sequential loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).[5] This predictable pathway provides strong evidence for the anhydride structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

| 164 | Molecular Ion [M]⁺• | [C₈H₄O₄]⁺• |

| 136 | [M - CO]⁺• | [C₇H₄O₃]⁺• |

| 120 | [M - CO₂]⁺• | [C₇H₄O₂]⁺• |

| 92 | [M - CO - CO₂]⁺• or [M - CO₂ - CO]⁺• | [C₆H₄O]⁺• |

Section 4: Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reliable data, the following validated protocols are recommended.

Generalized Spectroscopic Analysis Workflow

The logical flow for comprehensive structural elucidation follows a standard path from sample preparation to final data integration.

References

- 1. 4-HYDROXYPHTHALIC ANHYDRIDE | 27550-59-0 [chemicalbook.com]

- 2. 4-HYDROXYPHTHALIC ANHYDRIDE - Jining Xinhe Pharmaceutical Co., LTD [xinhepharma.com]

- 3. This compound | 27550-59-0 [sigmaaldrich.com]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. 27550-59-0 | this compound - Moldb [moldb.com]

Methodological & Application

Experimental protocol for the synthesis of 5-Hydroxyisobenzofuran-1,3-dione

An Application Guide for the Laboratory Synthesis of 5-Hydroxyisobenzofuran-1,3-dione

Introduction: The Versatility of a Hydroxylated Phthalic Anhydride

This compound, more commonly known as 4-hydroxyphthalic anhydride, is a functionalized aromatic anhydride of significant interest in chemical synthesis. Its bifunctional nature, containing both a reactive anhydride ring and a nucleophilic hydroxyl group, makes it a valuable precursor for a range of applications. These span from the development of advanced polymers and composites to its use as a modifying agent for proteins in biologics research.[1][2][3][4] The synthesis of this compound, however, requires careful control of reaction conditions to achieve high purity and yield, primarily due to the potential for side reactions like polycondensation.[5]

This document provides a detailed, two-part experimental protocol for the synthesis of this compound, grounded in established chemical literature. The guide is designed for researchers and professionals in chemistry and drug development, offering not just a series of steps, but the underlying rationale for key procedural choices to ensure a successful and reproducible outcome.

Compound Profile and Safety Data

A thorough understanding of the physical properties and safety hazards associated with the target compound and its intermediates is a prerequisite for any laboratory work.

| Property | Value | Source |

| CAS Number | 27550-59-0 | |

| Molecular Formula | C₈H₄O₄ | |

| Molecular Weight | 164.12 g/mol | [6][7] |

| Appearance | Off-white to light brown solid | [1][3] |

| Melting Point | 169-173 °C | [3][5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

GHS Hazard Information and Safe Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

GHS Pictogram: GHS07 (Exclamation mark)[8]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep the compound away from moisture, as anhydrides are susceptible to hydrolysis.[5][9]

-

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached in two distinct stages. This strategy isolates the formation of the hydroxylated aromatic core from the final, sensitive dehydration step, thereby maximizing purity and yield.

-

Part A: Synthesis of 4-Hydroxyphthalic Acid. This intermediate is prepared via a copper-catalyzed nucleophilic aromatic substitution. 4-Bromophthalic anhydride serves as the starting material, which undergoes hydroxylation using a strong base.[10] This method provides a controlled route to the desired carboxylic acid precursor.

-